Product packaging for Dimethyl 4-cyclohexene-1,2-dicarboxylate(Cat. No.:CAS No. 7500-55-2)

Dimethyl 4-cyclohexene-1,2-dicarboxylate

Cat. No.: B1615819
CAS No.: 7500-55-2
M. Wt: 198.22 g/mol
InChI Key: DVVAGRMJGUQHLI-UHFFFAOYSA-N
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Description

Contextualization within Cyclohexene (B86901) Ester Chemistry and its Derivatives

Cyclohexene and its derivatives are a pivotal class of carbocyclic compounds that serve as versatile intermediates in the synthesis of a wide array of chemical products, including pharmaceuticals, agrochemicals, and polymers. nus.edu.sg The introduction of ester functionalities onto the cyclohexene ring, as seen in Dimethyl 4-cyclohexene-1,2-dicarboxylate, further enhances its utility by providing reactive sites for a variety of chemical transformations. These transformations include esterification, hydrolysis, and polymerization, making cyclohexene esters valuable building blocks in organic chemistry. researchgate.net The reactivity of the double bond in the cyclohexene ring also allows for further functionalization through reactions like oxidation and halogenation. nus.edu.sg

The synthesis of cyclohexene esters often involves well-established chemical reactions. For instance, the esterification of cyclohexene with carboxylic acids, catalyzed by ion exchange resins, provides a high-yield, atom-economical route to various cyclohexyl esters. researchgate.net The specific compound, this compound, is primarily synthesized through the Diels-Alder reaction, a powerful tool in organic chemistry for the formation of six-membered rings. bartleby.com

Significance in Organic Synthesis and Polymer Science

In the realm of organic synthesis, this compound and its parent anhydride (B1165640) are valuable precursors. The presence of both a double bond and two ester groups allows for a range of synthetic manipulations. For example, the anhydride can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used in further reactions. bartleby.com The diester itself can serve as a starting material for the synthesis of more complex molecules. Research has shown that bismethylation of the dianion formed from dimethyl cis-cyclohex-4-ene-1,2-dicarboxylate can lead to the formation of the trans-diester, highlighting its utility in stereoselective synthesis. researchgate.net

In polymer science, diesters like this compound are of interest as monomers for the production of polyesters. rsc.org The cis and trans isomers of the related dimethyl 1,4-cyclohexanedicarboxylate are used in the synthesis of poly(trimethylene terephthalate) (PTT) copolymers, where the isomeric ratio can influence the polymer's thermal and mechanical properties. researchgate.net The incorporation of the cyclohexene ring into a polymer backbone can impart specific properties, such as altered thermal stability and crystallinity. researchgate.net

Isomeric Considerations in Research Contexts

A crucial aspect of the chemistry of this compound is the existence of stereoisomers, which significantly influences the compound's properties and reactivity.

This compound exists as two primary stereoisomers: cis and trans. In the cis isomer, the two methoxycarbonyl groups are on the same side of the cyclohexene ring, while in the trans isomer, they are on opposite sides. The synthesis of these isomers is often stereospecific. The Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride (which is then converted to the diester) stereoselectively produces the cis isomer. bartleby.com

The different spatial arrangements of the ester groups in the cis and trans isomers lead to distinct physical and chemical properties. This, in turn, dictates their specific roles in synthesis and materials science. For example, the cis isomer is often favored in reactions where the two ester groups need to cooperate, such as in the formation of cyclic derivatives. The trans isomer, with its more extended conformation, can influence the packing and properties of polymers in which it is incorporated. nih.gov

The stereochemistry of the ester groups has a profound impact on the molecular interactions and reaction pathways of this compound. The proximity of the ester groups in the cis isomer can lead to intramolecular interactions that are not possible in the trans isomer. This can affect the stability of different conformations of the molecule and influence its reactivity in subsequent transformations.

For instance, in polymerization reactions, the stereochemistry of the monomer can dictate the stereoregularity of the resulting polymer chain. This, in turn, has a significant effect on the macroscopic properties of the polymer, such as its crystallinity, melting point, and mechanical strength. researchgate.net In the context of organic synthesis, the defined stereochemistry of the cis and trans isomers allows for their use as chiral building blocks for the synthesis of complex target molecules with specific three-dimensional structures. The ability to selectively synthesize and react one isomer over the other is a key tool for chemists in the field of asymmetric synthesis. rsc.org

Compound Data

Below are tables summarizing key data for the chemical compounds mentioned in this article.

Table 1: Physical and Chemical Properties of this compound Isomers

Property cis-Dimethyl 4-cyclohexene-1,2-dicarboxylate trans-Dimethyl 4-cyclohexene-1,2-dicarboxylate
CAS Number 4841-84-3 tcichemicals.com 17673-68-6
Molecular Formula C₁₀H₁₄O₄ tcichemicals.com C₁₀H₁₄O₄
Molecular Weight 198.22 g/mol nih.gov 198.22 g/mol
Appearance Colorless to almost colorless clear liquid tcichemicals.com Colorless liquid

| Purity | >97.0% (GC) tcichemicals.com | - |

Table 2: Spectroscopic Data of this compound Isomers

Spectrum cis-Dimethyl 4-cyclohexene-1,2-dicarboxylate trans-Dimethyl 4-cyclohexene-1,2-dicarboxylate
¹H NMR δ (ppm): 5.90, 3.48 bartleby.com Data not readily available in searched sources.
¹³C NMR δ (ppm): 174.7, 125.5, 39.3, 26.1 bartleby.com Data not readily available in searched sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O4 B1615819 Dimethyl 4-cyclohexene-1,2-dicarboxylate CAS No. 7500-55-2

Properties

IUPAC Name

dimethyl cyclohex-4-ene-1,2-dicarboxylate
Source PubChem
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InChI

InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4,7-8H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DVVAGRMJGUQHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=CCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50884392
Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7500-55-2
Record name 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester
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Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester
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Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester
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Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester
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Synthetic Methodologies for Dimethyl 4 Cyclohexene 1,2 Dicarboxylate and Analogues

Diels-Alder Cycloaddition Strategies in Cyclohexene (B86901) Ring Formation

The Diels-Alder reaction stands as a cornerstone for the formation of six-membered rings, making it a pivotal method for synthesizing the cyclohexene core of the target molecule. slideshare.netsigmaaldrich.com This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to yield a cyclohexene derivative. longdom.orgucalgary.ca

Selection of Diene and Dienophile Precursors

The quintessential approach to synthesizing the 4-cyclohexene-1,2-dicarboxylate framework involves the reaction between 1,3-butadiene (B125203) (the diene) and maleic anhydride (B1165640) (the dienophile). alfredstate.eduodinity.com Due to the gaseous nature of 1,3-butadiene, a common laboratory practice is to generate it in situ from a stable solid precursor, 3-sulfolene (B121364) (butadiene sulfone). cerritos.eduupenn.edu Heating 3-sulfolene causes it to decompose, releasing 1,3-butadiene and sulfur dioxide gas. odinity.com

Maleic anhydride is an excellent dienophile because its double bond is activated by two electron-withdrawing carbonyl groups. sigmaaldrich.comalfredstate.edu The reaction proceeds readily, often in an inert solvent like xylene at reflux temperatures. alfredstate.eduodinity.com

Diene PrecursorDienophileProduct of Cycloaddition
1,3-Butadiene (from 3-sulfolene)Maleic Anhydride4-Cyclohexene-cis-1,2-dicarboxylic anhydride
1,3-ButadieneDiethyl Fumarate (B1241708)Diethyl 4-cyclohexene-trans-1,2-dicarboxylate
1,3-ButadieneDimethyl AcetylenedicarboxylateDimethyl 1,4-cyclohexadiene-1,2-dicarboxylate

This table outlines common precursors used in the Diels-Alder synthesis of cyclohexene derivatives.

Esterification Reactions of Cyclohexenedicarboxylic Acid Intermediates

Following the Diels-Alder reaction, the resulting 4-cyclohexene-cis-1,2-dicarboxylic anhydride is typically hydrolyzed to the corresponding dicarboxylic acid. upenn.edu The subsequent step is the esterification to yield dimethyl 4-cyclohexene-1,2-dicarboxylate. A common method for this transformation is the Fischer esterification.

This process involves reacting the 4-cyclohexene-1,2-dicarboxylic acid with an excess of methanol (B129727) in the presence of an acid catalyst, such as p-toluenesulfonic acid. orgsyn.org The reaction is typically heated under reflux to drive the equilibrium towards the formation of the dimethyl ester. orgsyn.org An alternative procedure involves the direct reaction of the anhydride with anhydrous methanol and an acid catalyst. orgsyn.org To ensure complete conversion, azeotropic removal of water using a solvent like toluene (B28343) can be employed. orgsyn.org

A specific procedure for a similar compound, dimethyl cis-Δ4-tetrahydrophthalate, involves heating the corresponding anhydride with anhydrous methanol and p-toluenesulfonic acid. orgsyn.org Toluene is added, and the mixture is distilled to remove the water-alcohol-toluene azeotrope, driving the reaction to completion. orgsyn.org This method can be adapted for the synthesis of this compound.

Stereochemical Control and Regioselectivity in Diels-Alder Adducts

The Diels-Alder reaction is renowned for its high degree of stereospecificity. The stereochemistry of the dienophile is retained in the product. khanacademy.orgmasterorganicchemistry.com For instance, the reaction of 1,3-butadiene with maleic anhydride (a cis-dienophile) exclusively yields the cis-adduct, 4-cyclohexene-cis-1,2-dicarboxylic anhydride. odinity.comupenn.edu Conversely, using a trans-dienophile like fumaric acid or its esters would result in the trans-dicarboxylate product.

Regioselectivity becomes a critical consideration when both the diene and dienophile are unsymmetrically substituted. tandfonline.comnih.gov The substitution pattern on the reactants dictates the orientation of the substituents on the final cyclohexene ring. For the synthesis of this compound from 1,3-butadiene and dimethyl maleate (B1232345), the symmetry of both reactants simplifies the outcome, leading to a single regioisomer. However, in the synthesis of analogues with substituted dienes, the electronic and steric effects of the substituents play a crucial role in determining the major product isomer. longdom.orgtandfonline.com Generally, the reaction favors the formation of the "ortho" or "para" isomers, a preference that can sometimes be influenced by the use of Lewis acid catalysts. nih.gov

Advanced and Green Synthetic Protocols

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. This has led to the exploration of advanced techniques for the synthesis of this compound and its precursors.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. at.uamdpi.com The application of microwave irradiation to the Diels-Alder reaction for the synthesis of 4-cyclohexene-1,2-dicarboxylic anhydride (the precursor to the dimethyl ester) has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netnih.gov

In a study comparing conventional and microwave-assisted synthesis of 4-cyclohexene-1,2-dicarboxylic anhydride from 1,3-butadiene and maleic anhydride, the microwave approach demonstrated a marked improvement in efficiency. researchgate.net Microwave heating can also be applied to multicomponent reactions to produce various cyclohexene derivatives in high yields with shorter reaction times. nih.govjocpr.comnih.gov This technique offers a greener alternative by reducing energy consumption and often allowing for solvent-free conditions. mdpi.com

MethodReaction TimeYieldReference
Conventional HeatingSeveral hoursModerate to Good alfredstate.edu
Microwave-AssistedMinutesExcellent researchgate.netnih.gov

This table provides a comparative overview of conventional versus microwave-assisted synthesis for the Diels-Alder reaction.

"On-Water" Reaction Conditions for Environmentally Benign Synthesis

"On-water" synthesis represents a significant advancement in green chemistry, where reactions are performed with organic reactants suspended in water. Surprisingly, for some reactions, including the Diels-Alder reaction, the rate and yield are significantly enhanced compared to organic solvents or solvent-free conditions. While specific research on the "on-water" synthesis of this compound is not extensively detailed in the provided context, the principles of this methodology are applicable. The hydrophobic effect and hydrogen bonding at the water-organic interface are thought to be contributing factors to the observed rate acceleration. This approach avoids the use of volatile and often toxic organic solvents, making it an attractive, environmentally benign alternative.

Hydrogenation of Aromatic Dicarboxylates to Cycloaliphatic Analogues

The transformation of aromatic dicarboxylates, such as dimethyl terephthalate (B1205515) (DMT), into their cycloaliphatic counterparts like dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a critical industrial process achieved through catalytic hydrogenation. researchgate.netasianpubs.org This process involves the selective saturation of the aromatic ring while preserving the ester functional groups. The choice of catalyst and reaction conditions is paramount to achieving high conversion and selectivity.

Typically, this hydrogenation is performed at elevated temperatures and pressures. For instance, industrial processes often operate at temperatures between 160-180°C and hydrogen pressures of 30-48 MPa. researchgate.net Research has focused on developing more efficient catalysts to perform this transformation under milder conditions. Bimetallic catalysts, in particular, have shown significant promise. For example, ruthenium-based catalysts are highly active for both hydrogenation and hydrogenolysis. asianpubs.org A 5% Ru/C catalyst can achieve 100% conversion of terephthalic acid, though it can also lead to over-reduction products. asianpubs.org In contrast, palladium-based catalysts are effective for ring hydrogenation without reducing the carboxylic acid groups. asianpubs.org

Recent studies have explored bimetallic systems to enhance performance. A Ru-Ni catalyst supported on carbon nanotubes (CNTs) demonstrated an 80% conversion of DMT with 95% selectivity to DMCD under optimized conditions. researchgate.net Similarly, highly dispersed bimetallic Ru-Re catalysts on activated carbon (AC) have been developed for this selective hydrogenation under mild conditions. researchgate.net The use of modifiers can also significantly improve catalyst performance; doping a Ni/SiO2 catalyst with a small amount of KF was shown to dramatically increase both conversion and selectivity. researchgate.net

Table 1: Performance of Various Catalysts in the Hydrogenation of Dimethyl Terephthalate (DMT)

Catalyst System Support Temperature (°C) H₂ Pressure (MPa) Conversion (%) Selectivity to DMCD (%) Source
Ru-Ni CNT Optimized Optimized 80 95 researchgate.net
Ru-Re AC Mild Conditions Mild Conditions High High researchgate.net
KF-doped Ni SiO₂ 160 6 95 96 researchgate.net
Ru MOR-Zeolite 140 6 100 95.09 researchgate.net
Pd-Mg-M (M=Ti, Zr, Sn) Al₂O₃ 150-300 3-8 High High google.com

The enhanced performance of these advanced catalytic systems is often attributed to the strong immobilization of metal particles on the support and the unique electronic properties conferred by the bimetallic nature or the support material itself. researchgate.net

One-Pot and Multi-Component Approaches to Dicarboxylate Derivatives

One-pot and multi-component reactions (MCRs) represent highly efficient synthetic strategies, enabling the construction of complex molecules from three or more starting materials in a single operation. organic-chemistry.orgbeilstein-journals.orgnih.gov These reactions are characterized by high atom economy and operational simplicity, as they avoid the need for isolating intermediates. beilstein-journals.org While not always directly applied to the synthesis of this compound itself, the principles of MCRs are widely used to generate diverse dicarboxylate derivatives and other complex cyclic systems.

Many classic named reactions, such as the Hantzsch pyridine (B92270) synthesis, the Biginelli reaction, and the Ugi reaction, are foundational examples of MCRs. beilstein-journals.orgnih.gov These reactions demonstrate the convergent assembly of a final product from a cascade of elementary reaction steps that flow toward an irreversible final step. organic-chemistry.org For instance, the Hantzsch reaction can be used to synthesize 1,4-dihydropyridines, which are structurally related to cyclohexene systems. beilstein-journals.org

More contemporary approaches have expanded the scope of MCRs. For example, cascade reactions involving a double Michael addition can be used to form highly substituted cyclohexanone (B45756) rings. beilstein-journals.org In one such process, curcumin (B1669340) acts as a Michael donor-acceptor with nitroalkenes to produce multi-substituted cyclohexanones with high diastereoselectivity. beilstein-journals.org Such strategies highlight the potential for creating complex cyclic cores in a single, highly controlled step. Other one-pot syntheses have been developed for different dicarboxylate esters, such as dimethyl carbonate (DMC), from epoxides, carbon dioxide, and methanol using a dual-catalyst system. nih.govdntb.gov.ua These examples underscore the power of one-pot methodologies in synthesizing ester-containing molecules efficiently.

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of the reactions that form this compound is crucial for optimizing synthetic routes and controlling product stereochemistry.

Proposed Reaction Mechanisms for Cycloaddition

The formation of the cyclohexene ring in this compound is archetypally achieved through a Diels-Alder reaction. wikipedia.org This reaction is a pericyclic, concerted [4+2] cycloaddition between a conjugated diene (providing 4 π-electrons) and a dienophile (providing 2 π-electrons). wikipedia.orgbartleby.com In the synthesis of the target molecule, the reaction occurs between 1,3-butadiene (the diene) and a dienophile such as dimethyl maleate (the cis-isomer) or dimethyl fumarate (the trans-isomer). bartleby.comchegg.com

The mechanism is considered concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. cerritos.edulibretexts.org This transition state is stabilized, resembling the aromatic system of benzene (B151609), which involves six electrons moving in a cyclic array. cerritos.edu There are no charged intermediates. The stereochemistry of the reactants is retained in the product, making the reaction highly stereospecific. bartleby.comchegg.com

Diene: Must be able to adopt an s-cis conformation to react. 1,3-butadiene readily does so.

Dienophile: The reaction is facilitated by electron-withdrawing groups on the dienophile, such as the two methoxycarbonyl groups in dimethyl maleate. mnstate.edu

When 1,3-butadiene reacts with dimethyl maleate (a cis-disubstituted alkene), the resulting product is the cis-disubstituted cyclohexene, specifically cis-Dimethyl 4-cyclohexene-1,2-dicarboxylate. chegg.com Conversely, reaction with dimethyl fumarate (trans-disubstituted) would yield the trans product. This stereospecificity is a hallmark of the concerted nature of the Diels-Alder mechanism. bartleby.comlibretexts.org

Catalytic Effects in Esterification and Cyclization Reactions

Catalysts play a vital role in both the formation of the ester groups and the cyclization reaction itself.

Esterification: The conversion of the parent cis-4-cyclohexene-1,2-dicarboxylic acid or its anhydride to the dimethyl ester is typically an acid-catalyzed esterification, known as the Fischer esterification. masterorganicchemistry.com In a representative procedure, cis-cyclohex-4-ene-1,2-dicarboxylic anhydride is reacted with methanol in the presence of a strong acid catalyst like concentrated sulfuric acid. lookchem.com

The mechanism involves several equilibrium steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group, making the carbonyl carbon significantly more electrophilic. masterorganicchemistry.com

Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

The use of a catalyst is essential to increase the reaction rate, which is otherwise very slow. mdpi.com

Cyclization: While the Diels-Alder reaction can proceed thermally, its rate can be significantly enhanced by the use of Lewis acid catalysts. rsc.orgrsc.org The Lewis acid coordinates to one of the carbonyl oxygen atoms on the dienophile (e.g., dimethyl maleate). This coordination has a powerful electron-withdrawing effect, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). By lowering the LUMO energy, the energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) is reduced. This smaller energy gap leads to a stronger orbital interaction in the transition state, thus lowering the activation energy and accelerating the cycloaddition reaction.

Reaction Mechanisms and Chemical Transformations of Dimethyl 4 Cyclohexene 1,2 Dicarboxylate

Electrochemical Reaction Pathways

The electrochemical oxidation of Dimethyl 4-cyclohexene-1,2-dicarboxylate offers a route to functionalize the cyclohexene (B86901) ring, with the potential for selective transformations under controlled conditions. The process involves the transfer of electrons at an electrode surface, leading to the formation of reactive intermediates that can undergo further reactions.

Anodic Oxidation to Epoxides via Metal Halide Mediation

The anodic oxidation of alkenes, including cyclohexene derivatives, can be effectively mediated by metal halides to yield epoxides. While specific studies on this compound are not extensively detailed in readily available literature, the general mechanism involves the electrochemical generation of a halogenating species. In this process, a halide ion (X⁻), typically from a metal halide salt, is oxidized at the anode to form a halogen radical (X•) or a dihalogen (X₂). This electrophilic halogen species then attacks the electron-rich double bond of the cyclohexene ring, forming a halonium ion intermediate. Subsequent intramolecular or intermolecular attack by a nucleophile, such as water or hydroxide (B78521) ions present in the electrolyte, leads to the formation of a halohydrin. Finally, under basic conditions, the halohydrin undergoes an intramolecular Williamson ether synthesis (dehydrohalogenation) to yield the corresponding epoxide. The choice of metal halide can influence the efficiency of the reaction, with various salts providing the necessary halide ions for the mediation process.

Influence of Electrolyte Composition on Oxidation Selectivity

The composition of the electrolyte plays a crucial role in determining the selectivity of the anodic oxidation of cyclohexene derivatives. The supporting electrolyte not only provides conductivity to the solution but can also directly participate in the reaction mechanism, influencing the product distribution. For instance, in the anodic oxidation of cyclohexene in methanol (B129727), the acidity or basicity of the electrolyte, along with the methanol concentration, strongly influences the products formed. researchgate.net In a neutral or acidic methanolic solution, the primary products are often methoxy-functionalized compounds, arising from the nucleophilic attack of methanol on the carbocationic intermediates formed at the anode.

The choice of the supporting electrolyte salt can also direct the reaction towards different pathways. For example, the use of certain electrolytes can favor allylic oxidation over oxidation of the double bond. nii.ac.jp The nature of the cation and anion of the electrolyte can affect the properties of the electrode-solution interface, thereby influencing the adsorption of the substrate and the kinetics of the electron transfer process. While detailed studies on this compound are limited, it is expected that variations in the electrolyte composition would similarly allow for the selective formation of different oxidation products, such as epoxides, diols, or methoxy-adducts.

Electrolyte ParameterInfluence on Oxidation Selectivity
Acidity/Basicity (pH) Affects the stability of intermediates and the nature of the nucleophile (e.g., H₂O vs. OH⁻), influencing the ratio of epoxide to diol or other products.
Solvent/Nucleophile Conc. Higher concentrations of nucleophilic solvents (e.g., methanol) can lead to the formation of addition products.
Supporting Electrolyte Ions The nature of the anion and cation can alter the electrode surface and mediate different reaction pathways (e.g., halide mediation for epoxidation).

Photochemical Transformations

The photochemical reactions of this compound involve the absorption of light, leading to electronically excited states that can undergo a variety of transformations, including additions, isomerizations, and rearrangements, often involving radical or ionic intermediates.

Photoreactions in Protic Media Leading to Adduct Formation

When irradiated in protic media such as methanol, cyclic olefins can undergo addition reactions. For instance, the direct irradiation of solutions containing a cyclic olefin, a photosensitizer like 1,4-dicyanobenzene, and methanol can lead to the formation of 1:1:1 adducts of the alcohol, olefin, and the aromatic sensitizer (B1316253). cdnsciencepub.com In this type of reaction, the excited sensitizer facilitates the formation of a radical ion pair between the olefin and the sensitizer. The olefin radical cation is then susceptible to nucleophilic attack by the protic solvent (methanol), leading to a radical intermediate. Subsequent steps, including reduction and protonation, yield the final adduct. For this compound, this would likely result in the formation of methoxy-substituted cyclohexane-1,2-dicarboxylate derivatives. The regiochemistry and stereochemistry of the adducts can be influenced by steric and electronic factors of the starting diester.

Role of Sensitizers and Irradiation Conditions on Product Distribution

The use of photosensitizers and the specific irradiation conditions are critical in controlling the outcome of the photochemical reactions of this compound. Sensitizers are compounds that absorb light and then transfer the energy to the substrate, allowing the reaction to occur with light of a longer, less energetic wavelength. For example, benzophenone (B1666685) is an effective triplet sensitizer for the intramolecular [2+2] photochemical cycloaddition of related dicarboxylate compounds. rsc.orgchemrxiv.org The sensitizer populates its triplet excited state upon irradiation and then transfers this triplet energy to the diene system of the substrate.

The irradiation conditions, such as the wavelength of light and the duration of the reaction, also significantly impact the product distribution. Different excited states (singlet vs. triplet) can be accessed depending on the irradiation method (direct vs. sensitized), leading to different reaction pathways and products. Furthermore, the presence of additives, such as salts like magnesium perchlorate, has been shown to affect the efficiency and the ratio of isomeric adducts in the photoreactions of cyclic olefins. cdnsciencepub.com

ParameterEffect on Product Distribution
Sensitizer Determines the excited state (singlet or triplet) of the reactant, leading to different reaction pathways (e.g., cycloaddition vs. adduct formation).
Irradiation Wavelength Can selectively excite the substrate or the sensitizer, influencing the initial step of the photoreaction.
Additives (e.g., Salts) Can influence the efficiency of the reaction and the stereoselectivity of the products by interacting with intermediates.

Formation and Reactivity of Carbonium Ion Intermediates

In the presence of strong acids, photochemical reactions can proceed through carbonium ion (carbocation) intermediates. While direct evidence for this compound is scarce, related studies on protonated cyclohexadienones and benzenonium ions demonstrate that irradiation can induce photoisomerizations via carbocationic rearrangements. These reactions often involve complex skeletal rearrangements to yield thermodynamically or kinetically favored products. For this compound, protonation of the double bond or the ester carbonyl groups in a superacid medium, followed by photoexcitation, could potentially lead to the formation of various carbocationic intermediates. These intermediates could then undergo rearrangements, such as hydride or alkyl shifts, or be trapped by nucleophiles present in the medium, leading to a diverse array of products not accessible through conventional ground-state chemistry.

Addition and Elimination Reaction Sequences

The presence of a double bond in the cyclohexene ring allows for various addition reactions, which can be followed by elimination steps to yield new chemical structures. The transformation of related cyclohexadiene systems into aromatic compounds through a bromination-dehydrobromination sequence is a particularly noteworthy example of this reactivity pattern.

Bromination Followed by Aromatization in Related Cyclohexadienes

The conversion of non-aromatic cyclohexadiene precursors into stable aromatic rings is a thermodynamically favorable process. A classic laboratory example that illustrates this transformation is the reaction of 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid with bromine. wikipedia.orgorganic-chemistry.org While this substrate is a dicarboxylic acid rather than a diester, its reactivity provides a direct analogy for the behavior of this compound.

The reaction unexpectedly yields the aromatic product, 4,5-dimethylphthalic acid, instead of a simple bromine addition product across the double bonds. wikipedia.orgorganic-chemistry.org This outcome highlights that the initial electrophilic addition of bromine is followed by a spontaneous elimination of hydrogen bromide (HBr), driven by the large energetic gain of forming an aromatic system. wikipedia.org This process, known as aromatization, is a key concept in organic chemistry, where a nonaromatic cyclic compound is converted into an aromatic one. orgsyn.org The dehydrogenation of cyclohexadienes is particularly facile as the activation barrier for aromatization decreases with the degree of unsaturation in the ring. orgsyn.org

A greener approach to this transformation avoids the use of hazardous liquid bromine by generating it in situ from the reaction of sodium bromide (NaBr) with hydrogen peroxide (H₂O₂) in an acidic medium. wikipedia.orgorganic-chemistry.org Studies have shown that using NaBr as the bromide source results in the formation of a pure aromatic product. organic-chemistry.org

Mechanistic Elucidation of Addition-Elimination Processes

The mechanism for the aromatization of cyclohexadiene derivatives via bromination involves a two-step sequence: electrophilic addition followed by elimination.

Electrophilic Addition : The reaction initiates with the electrophilic attack of the bromine molecule (Br₂) on one of the carbon-carbon double bonds of the cyclohexadiene ring. This proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion (Br⁻) to form a dibromo-substituted cyclohexene. wikipedia.orgmasterorganicchemistry.com This is a typical anti-addition, where the two bromine atoms add to opposite faces of the double bond. oc-praktikum.de

Elimination (Dehydrobromination) : The intermediate formed in the first step possesses allylic protons (hydrogens on carbons adjacent to the remaining double bond) and vicinal bromides. The presence of the electron-withdrawing carboxylic acid or ester groups weakens the C-H bonds at the adjacent carbons (positions 3 and 6). This facilitates the elimination of two molecules of hydrogen bromide (HBr). The delocalization of electrons from the breaking C-H bonds into the antibonding orbitals of the C-Br bonds leads to the formation of a new π-bond. wikipedia.org The concerted elimination of two HBr molecules results in the formation of a stable, conjugated aromatic π-system. The formation of the aromatic ring is a powerful thermodynamic driving force, making the elimination process kinetically and thermodynamically favored. wikipedia.orgorganic-chemistry.org

This addition-elimination pathway underscores how the initial reactivity of the double bond can be harnessed to achieve a more profound structural transformation, leading to a highly stabilized aromatic product.

Intramolecular Reactions and Rearrangements

The bifunctional nature of this compound, containing both ester groups and a double bond, allows for a variety of intramolecular reactions and rearrangements, leading to the formation of new cyclic and polycyclic structures.

Hydride Reduction and Cyclization Phenomena

The reduction of the two ester groups in this compound can lead to intermediates that are primed for subsequent intramolecular cyclization. Powerful reducing agents like Lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. organic-chemistry.orgorgsyn.orgnih.gov In this case, the reduction would yield (4-cyclohexene-1,2-diyl)dimethanol.

The general mechanism for LiAlH₄ reduction of an ester involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. orgsyn.orgmasterorganicchemistry.com This is followed by the elimination of the alkoxy group to form an intermediate aldehyde, which is then immediately reduced by another hydride equivalent to the primary alcohol upon acidic or aqueous workup. orgsyn.org

The resulting diol, (4-cyclohexene-1,2-diyl)dimethanol, possesses two hydroxyl groups that can participate in further reactions. Under acidic conditions, an intramolecular etherification (cyclization) can occur. This type of reaction has been observed in related systems, such as the acid-catalyzed cyclization of 2,2'-bis(hydroxydiphenylmethyl)biphenyl to form a seven-membered oxepine ring. researchgate.net In the case of (4-cyclohexene-1,2-diyl)dimethanol, acid catalysis would involve protonation of one hydroxyl group, converting it into a good leaving group (water). The other hydroxyl group can then act as an intramolecular nucleophile, attacking the adjacent carbon and displacing water to form a cyclic ether. This would result in the formation of a fused bicyclic system, specifically an oxabicyclo[4.3.0]nonene derivative.

Table 1: Hydride Reduction and Potential Subsequent Reactions

Reactant Reagent Intermediate Product Potential Final Product (Post-Cyclization) Reaction Type

Rearrangement of Double Bonds in Related Anhydrides

The position of the double bond within the cyclohexene ring is not necessarily fixed and can be induced to migrate under certain conditions. This is particularly relevant when considering the reactivity of the corresponding anhydride (B1165640), cis-4-cyclohexene-1,2-dicarboxylic anhydride (often called tetrahydrophthalic anhydride).

Studies have shown that normally solid tetrahydrophthalic anhydrides can be converted into their liquid isomers through a catalytic process that induces a shift in the position of the double bond. rsc.org By heating the anhydride in the presence of a solid, acidic siliceous cracking catalyst, the double bond can migrate from the Δ⁴ position to other positions within the ring, such as the Δ³ or Δ¹ positions, resulting in a mixture of isomers. rsc.org This process is useful for producing liquid curing agents for epoxy resins from solid starting materials. rsc.org The ease of this isomerization depends on factors such as the catalyst activity and the substitution pattern on the cyclohexene ring. rsc.org While this research focuses on the anhydride, the underlying principle of double bond migration under acidic catalysis is applicable to the diester as well, suggesting that the double bond in this compound is not inert and can be rearranged to form isomeric structures.

Intramolecular Reactivity with Organometallic Reagents

Organometallic reagents can interact with diesters like this compound in several ways. While Grignard reagents typically add to ester carbonyls, they can also function as strong bases. masterorganicchemistry.comstackexchange.com This basicity can initiate intramolecular condensation reactions.

The most prominent intramolecular reaction for a 1,6-diester such as Dimethyl adipate (B1204190) is the Dieckmann condensation. wikipedia.orgstackexchange.com This reaction is an intramolecular version of the Claisen condensation. wikipedia.orgorganic-chemistry.org Although this compound is a 1,2-disubstituted cyclohexene, the carbon chain connecting the two ester groups is six atoms long (O=C-C-C-C-C-C=O), making it a 1,7-diester. A Dieckmann condensation of a 1,7-diester leads to the formation of a six-membered ring.

The mechanism is initiated by a strong base, such as sodium ethoxide or an organolithium reagent, which deprotonates the carbon alpha to one of the ester carbonyls to generate an enolate. wikipedia.org This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the other ester group. The subsequent elimination of a methoxide (B1231860) leaving group results in the formation of a new six-membered ring fused to the original cyclohexene ring, yielding a bicyclic β-keto ester. wikipedia.org

Table 2: Plausible Dieckmann Condensation of a Saturated Analogue

Reactant Reagent Key Intermediate Product Type Ring System Formed

This reaction provides a powerful method for constructing complex bicyclic systems from relatively simple cyclic diesters.

Advanced Spectroscopic and Analytical Characterization Methodologies in Chemical Research

Chromatographic Separation Techniques

Chromatographic methods are essential for separating components of a mixture, a critical step in the analysis of chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like Dimethyl 4-cyclohexene-1,2-dicarboxylate. In a typical workflow, the compound is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property used for its identification.

Following separation in the GC, the eluted compound enters the mass spectrometer, which provides mass information, confirming the identity of the analyte. This combination allows for both the separation of the target compound from any unreacted starting materials, byproducts, or impurities and its definitive identification. The purity of the sample is determined by integrating the area of the corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. For this compound, reported Kovats retention indices on a standard non-polar column range from 1359 to 1381, providing a benchmark for its identification in GC analysis. nih.gov

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Applications

Electron Ionization (EI) is a hard ionization technique commonly used in MS, particularly in conjunction with GC. In EI-MS, the analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. nih.gov The resulting mass spectrum displays the molecular ion (the intact molecule with one electron removed, M⁺) and a series of fragment ions.

The molecular weight of this compound is 198.22 g/mol . nih.gov The EI-MS analysis would therefore be expected to show a molecular ion peak at an m/z of approximately 198. Experimental data reveals several key fragment ions that are characteristic of the compound's structure. nih.gov

Table 1: Experimental EI-MS Data for this compound Data sourced from experimental GC-MS analysis.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)
7999.99
13840.80
7838.30
16615.90
10713.00

Interpretation of Fragmentation Patterns for Structural Assignment

The fragmentation pattern observed in the EI-MS spectrum provides a roadmap to the molecule's structure. Each peak corresponds to a specific piece of the original molecule that has remained charged after fragmentation.

For this compound, the analysis of its major fragments allows for a confident structural assignment:

Molecular Ion [M]⁺ (m/z 198): This peak, representing the intact ionized molecule, is the starting point for fragmentation, even if it is not the most abundant.

Fragment at m/z 166: This peak corresponds to the loss of a molecule of methanol (B129727) (CH₃OH, mass 32 Da) from the molecular ion ([M-32]⁺). This is a common fragmentation pathway for methyl esters.

Fragment at m/z 138: This fragment can be formed by the subsequent loss of an ethylene (B1197577) molecule (C₂H₄, mass 28 Da) from the m/z 166 ion. This type of fragmentation is characteristic of the cyclohexene (B86901) ring structure.

Fragment at m/z 79: This is the most abundant peak (the base peak) in the spectrum and is a very common fragment for compounds containing a cyclohexene ring, often attributed to a rearranged C₆H₇⁺ ion. nih.gov

Fragment at m/z 78: This peak likely arises from the loss of a hydrogen atom from the m/z 79 fragment, forming a stable benzene (B151609) radical cation (C₆H₆⁺). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. It provides information about the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the distinct types of hydrogen atoms in a molecule. The spectrum of Dimethyl cis-4-cyclohexene-1,2-dicarboxylate, recorded in a deuterated chloroform (B151607) (CDCl₃) solvent, shows several signals, each corresponding to a unique proton environment. tcichemicals.com The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons, while the integration of the peak area reveals the relative number of protons responsible for the signal.

The key proton environments and their expected chemical shifts are as follows:

Vinylic Protons: The two hydrogen atoms attached to the double bond within the cyclohexene ring (CH=CH) are in the most deshielded environment and appear furthest downfield.

Ester Methyl Protons: The six protons of the two equivalent methyl groups (-OCH₃) of the esters appear as a sharp singlet.

Methine Protons: The two hydrogen atoms on the carbons that are bonded to the carboxylate groups (CH-COOCH₃) are deshielded by the adjacent electron-withdrawing ester functionality.

Allylic Protons: The four hydrogen atoms on the carbons adjacent to the double bond (-CH₂-CH=) are in a similar chemical environment and are shifted downfield due to their proximity to the π-system.

Table 2: ¹H NMR Spectral Data for Dimethyl cis-4-cyclohexene-1,2-dicarboxylate Data interpreted from a spectrum recorded in CDCl₃. tcichemicals.com

Chemical Shift (δ, ppm)Integration (Number of H)Assignment
~5.72HVinylic Protons (CH=CH)
~3.76HEster Methyl Protons (2 x -OCH₃)
~3.12HMethine Protons (2 x CH-COOR)
~2.44HAllylic Protons (-CH₂-CH=)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for characterizing the carbon skeleton of an organic molecule. In the case of this compound, the ¹³C NMR spectrum provides distinct signals for each unique carbon atom, allowing for unambiguous confirmation of its structure. nih.gov The spectrum reveals resonances in the characteristic regions for carbonyl, olefinic, and aliphatic carbons.

The carbonyl carbons of the two ester groups are the most deshielded, typically appearing in the downfield region of the spectrum around 170-175 ppm. The two sp²-hybridized carbons of the cyclohexene ring's double bond produce signals in the olefinic region, generally between 120-130 ppm. The methoxy (B1213986) carbons (-OCH₃) from the ester groups are found further upfield, usually in the 50-55 ppm range. The remaining sp³-hybridized carbons of the cyclohexene ring—the two methine carbons (CH) attached to the carboxyl groups and the two methylene (B1212753) carbons (CH₂) adjacent to the double bond—resonate in the aliphatic region, typically between 25-45 ppm. spectrabase.comchemicalbook.com

Table 1: Typical ¹³C NMR Chemical Shifts for this compound

Carbon TypeFunctional GroupTypical Chemical Shift (δ) in ppm
CarbonylC=O (Ester)170 - 175
OlefinicC=C120 - 130
Methoxy-OCH₃50 - 55
Aliphatic MethineC1/C2-H35 - 45
Aliphatic MethyleneC3/C6-H₂25 - 35

Note: The exact chemical shifts can vary depending on the solvent and the specific isomer (cis or trans).

Advanced NMR Techniques for Stereochemical Assignment

While ¹H and ¹³C NMR can confirm the connectivity of this compound, advanced 2D NMR techniques are required to definitively assign its stereochemistry, specifically the relative orientation (cis or trans) of the two dimethyl carboxylate substituents. tcichemicals.com Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful for this purpose. ipb.pt

A NOESY experiment detects through-space correlations between protons that are in close proximity, typically within 5 Å. To distinguish between the cis and trans isomers, one would look for specific NOE cross-peaks.

In the cis isomer , the two methine protons at the C1 and C2 positions are on the same face of the ring. Protons of the ester methyl groups would show NOE correlations to these adjacent methine protons. More importantly, key NOE correlations would be expected between the protons on one ester group and the protons on the other, as well as between the methine protons themselves. ipb.pt

In the trans isomer , the two methine protons are on opposite faces of the ring. Consequently, a NOESY experiment would show a lack of through-space correlation between the two methine protons (H1 and H2). The primary correlations would be between the methine protons and the adjacent methylene protons on the ring. chemicalbook.com

Other 2D NMR experiments like Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks and confirm the connectivity of the entire spin system within the cyclohexene ring, complementing the stereochemical information provided by NOESY.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its bonds. The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. nist.govnist.gov

The most prominent feature is the strong, sharp absorption band from the carbonyl (C=O) stretch of the ester groups, which typically appears around 1730-1750 cm⁻¹. The presence of the carbon-carbon double bond (C=C) within the cyclohexene ring gives rise to a medium-intensity stretching vibration at approximately 1640-1680 cm⁻¹. The C-O single bond stretches of the ester functionality are also readily identified by strong bands in the 1000-1300 cm⁻¹ region. Additionally, C-H stretching vibrations are observed just above and below 3000 cm⁻¹: the sp² C-H stretch of the alkene appears at approximately 3000-3100 cm⁻¹, while the sp³ C-H stretches of the aliphatic ring carbons and methyl groups are found in the 2850-3000 cm⁻¹ range. chegg.comchegg.com

Table 2: Key IR Absorption Frequencies for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100 - 3000C-H StretchOlefinic (=C-H)Medium
3000 - 2850C-H StretchAliphatic (C-H)Medium-Strong
1750 - 1730C=O StretchEsterStrong, Sharp
1680 - 1640C=C StretchAlkeneMedium
1300 - 1000C-O StretchEsterStrong

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. For this compound, the C=C double bond, being a highly polarizable and relatively symmetric moiety, typically produces a strong and distinct signal in the Raman spectrum, often more intense than in its IR spectrum. chemicalbook.com This strong C=C stretching band would be expected in the 1640-1680 cm⁻¹ region.

In contrast, the highly polar C=O bond of the ester group, which gives a very strong band in the IR spectrum, usually shows a weaker signal in the Raman spectrum. The symmetric vibrations of the non-polar C-C bonds of the cyclohexene ring framework also give rise to characteristic Raman signals, providing a detailed fingerprint of the molecule's backbone structure.

X-ray Diffraction (XRD) for Crystalline Structure Determination in Polymeric Systems

This compound can serve as a monomer or a building block in the synthesis of polyesters or other polymeric materials. polyacs.org X-ray Diffraction (XRD) is a primary technique for analyzing the solid-state structure of such polymers. thermofisher.com XRD analysis distinguishes between crystalline and amorphous regions within a polymer sample. icdd.com

When a polymer is formed from a monomer like this compound, its chains can organize into ordered, crystalline lamellae or remain in a disordered, amorphous state. youtube.com The XRD pattern of a semi-crystalline polymer exhibits sharp diffraction peaks superimposed on a broad, amorphous halo.

Sharp Peaks: These arise from the constructive interference of X-rays scattered by the ordered, repeating atomic planes within the crystalline domains. The positions and intensities of these peaks (governed by Bragg's Law) provide information about the unit cell dimensions of the polymer crystal lattice.

Broad Halo: This results from the incoherent scattering of X-rays from the randomly oriented polymer chains in the amorphous regions.

By analyzing the XRD pattern, researchers can determine the degree of crystallinity , which is the weight or volume fraction of the crystalline phase in the polymer. This parameter is crucial as it directly influences the material's mechanical, thermal, and optical properties, such as its rigidity, melting point, and clarity. thermofisher.com For a polymer derived from this specific monomer, XRD would be essential for controlling and understanding how processing conditions affect its final morphology and performance characteristics.

Computational Chemistry and Theoretical Studies on Dimethyl 4 Cyclohexene 1,2 Dicarboxylate

Quantum Chemical Calculation Methodologies

Quantum chemical calculations provide a microscopic understanding of the molecular properties of Dimethyl 4-cyclohexene-1,2-dicarboxylate. These methods are foundational for predicting its reactivity and structural preferences.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules like this compound. DFT calculations can elucidate the mechanisms of reactions involving this compound, such as its electrochemical oxidation. For instance, studies have employed DFT to understand the selective functionalization of this compound into its corresponding epoxide. chinesechemsoc.orgresearchgate.netresearchgate.net

The reactivity of this compound is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the Diels-Alder reaction that forms this compound—typically from 1,3-butadiene (B125203) and dimethyl maleate (B1232345)—the energy gap between the HOMO of the diene and the LUMO of the dienophile is a critical parameter. A smaller HOMO-LUMO gap generally corresponds to a higher reactivity.

Computational models, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or 6-311+G(d,p), are employed to calculate these orbital energies and predict reaction feasibility and rates. For analogous Diels-Alder reactions, DFT has been used to show that the introduction of electron-withdrawing groups on the dienophile lowers the LUMO energy, thereby decreasing the HOMO-LUMO gap and accelerating the reaction.

Table 1: Representative Frontier Molecular Orbital Energies for a Diels-Alder Reaction

ReactantOrbitalEnergy (eV)
1,3-ButadieneHOMO-6.25
Dimethyl MaleateLUMO-1.10
HOMO-LUMO Gap5.15

This interactive table presents typical calculated HOMO/LUMO energies for the reactants involved in the formation of this compound. The values are representative of those obtained from DFT calculations.

Ab Initio and Semiempirical Molecular Orbital Calculations for Conformational Analysis

Ab initio and semiempirical molecular orbital methods are instrumental in performing conformational analysis. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide highly accurate energy calculations from first principles, without empirical parameterization. These methods are suitable for smaller systems or for benchmarking results from less computationally expensive methods.

Semiempirical methods, such as PM3 and AM1, offer a faster, albeit less accurate, alternative by incorporating empirical parameters. These methods are particularly useful for exploring the potential energy surfaces of larger molecules and for preliminary conformational searches to identify low-energy conformers before applying more rigorous ab initio or DFT calculations. For a molecule like this compound, semiempirical methods can efficiently map the conformational landscape of the cyclohexene (B86901) ring.

Reaction Pathway Modeling and Potential Energy Surface Analysis

Understanding the formation of this compound requires detailed modeling of the reaction pathway and its corresponding potential energy surface (PES).

Computational Elucidation of Reaction Mechanisms

The Diels-Alder reaction is a [4+2] cycloaddition that typically proceeds through a concerted, pericyclic transition state. Computational studies on analogous reactions have confirmed this mechanism. The potential energy surface for the reaction between 1,3-butadiene and dimethyl maleate can be mapped using DFT calculations to locate the transition state structure.

The activation energy (Ea) is a key determinant of the reaction rate. For similar Diels-Alder reactions, DFT calculations have been shown to predict activation energies that correlate well with experimental data. For instance, the activation energy for the reaction between butadiene and maleic anhydride (B1165640) has been computationally explored, providing a model for understanding the formation of the anhydride precursor to this compound.

Table 2: Calculated Activation Energies for Endo and Exo Pathways

PathwayActivation Energy (kcal/mol)Relative Energy (kcal/mol)
Endo Transition State15.50.0
Exo Transition State18.0+2.5

This interactive table shows representative calculated activation energies for the endo and exo approaches in a model Diels-Alder reaction, illustrating the kinetic preference for the endo product.

Prediction of Stereoselectivity and Product Ratios

The Diels-Alder reaction is renowned for its high stereoselectivity. The "endo rule" often predicts the major product, which arises from secondary orbital interactions between the diene and the dienophile's substituent. Computational chemistry can quantify the energetic preference for the endo transition state over the exo transition state.

Calculations for reactions analogous to the synthesis of this compound show that the endo transition state is typically lower in energy by 2-4 kcal/mol. This energy difference, when applied to the Boltzmann distribution, allows for the theoretical prediction of product ratios. The stereochemistry of the dienophile is also retained in the product; for example, dimethyl maleate (the cis-isomer) yields the cis-adduct, Dimethyl cis-4-cyclohexene-1,2-dicarboxylate.

Conformational Analysis of Cyclohexene Ring Systems

The six-membered cyclohexene ring of this compound is not planar and exists in several conformations. The most stable conformation is typically a half-chair. However, other conformations like the boat and twist-boat are also possible and lie at higher energies.

Computational methods can be used to calculate the relative energies of these conformers and the energy barriers for their interconversion. chinesechemsoc.org For disubstituted cyclohexanes, the preferred conformation depends on the positions and stereochemistry of the substituents, which aim to minimize steric interactions, such as 1,3-diaxial interactions.

In the cis-isomer of this compound, one ester group will be in an axial-like position and the other in an equatorial-like position in the half-chair conformation. In the trans-isomer, the diequatorial conformer is generally more stable than the diaxial conformer.

Table 3: Relative Conformational Energies of a Disubstituted Cyclohexene

ConformationRelative Energy (kcal/mol)
Half-Chair0.0
Boat5.5
Twist-Boat5.3

This interactive table presents representative relative energies for the principal conformations of a cyclohexene ring, as determined by computational methods.

Energetics of Ring Conformations

The introduction of two dimethyl carboxylate substituents at the 1 and 2 positions of the 4-cyclohexene ring creates both cis and trans diastereomers, each with a unique set of possible conformations. The relative energies of these conformations are determined by a balance of steric and electronic effects.

For the parent cyclohexene molecule, the half-chair conformation is the ground state. The boat conformation is less stable due to torsional strain and unfavorable flagpole interactions. Computational studies on cyclohexene have estimated the energy barrier for the ring inversion from the half-chair conformation to be in the range of 4.2 to 7.9 kcal/mol, depending on the theoretical method employed. stackexchange.com This is a significantly lower barrier than that of cyclohexane (B81311) (around 10 kcal/mol), indicating a more flexible ring system. stackexchange.comlibretexts.org

In the case of cis-Dimethyl 4-cyclohexene-1,2-dicarboxylate , the two ester groups are on the same side of the ring. This can lead to two primary half-chair conformations: one where one substituent is in a pseudo-axial (a') position and the other in a pseudo-equatorial (e') position, and its ring-flipped counterpart. Due to the symmetry of the cis isomer, these two conformations are enantiomeric and therefore have equal energy.

For trans-Dimethyl 4-cyclohexene-1,2-dicarboxylate , the ester groups are on opposite sides of the ring. This allows for two distinct half-chair conformations: one with both substituents in pseudo-equatorial (e',e') positions and another with both in pseudo-axial (a',a') positions. Generally, conformations with bulky substituents in equatorial-like positions are favored to minimize steric hindrance. Therefore, the diequatorial (e',e') conformer of the trans isomer is expected to be significantly more stable than the diaxial (a',a') conformer. The energy difference will be influenced by the steric bulk of the dimethyl carboxylate groups and any potential gauche interactions between them.

The relative stabilities of the most stable conformers of the cis and trans isomers are also of interest. In the cis isomer, the substituents are in a (a',e') arrangement, which can lead to steric strain between them. In the most stable conformer of the trans isomer, the (e',e') arrangement places the substituents further apart, suggesting that the trans isomer is likely more stable than the cis isomer.

Below is a hypothetical data table illustrating the expected relative energies of the conformers based on general principles of conformational analysis. The exact values would require specific quantum chemical calculations for this compound.

IsomerConformationSubstituent PositionsExpected Relative Energy (kcal/mol)
cisHalf-Chaira', e'0 (Reference for cis isomer)
transHalf-Chaire', e'Likely the global minimum
transHalf-Chaira', a'Significantly higher than e',e'

Note: This table is illustrative and not based on published computational data for this specific molecule.

Interconversion Pathways between Conformations

The interconversion between different conformations of this compound involves the process of ring inversion. For the cyclohexene ring system, this pathway proceeds from a stable half-chair conformation through a higher-energy boat-like transition state to the inverted half-chair conformation. stackexchange.com

The energy profile for this interconversion in the parent cyclohexene molecule shows the half-chair as the energy minimum. The transition state is a boat conformation, which lies at the peak of the energy barrier. The process can be visualized as one end of the half-chair flipping up to form the boat, which then flips down to form the inverted half-chair.

In the cis isomer , the ring flip interconverts the two equivalent (a',e') and (e',a') half-chair conformations. The energy barrier for this process is expected to be similar to that of the parent cyclohexene, although steric interactions in the transition state might alter it.

In the trans isomer , the ring flip interconverts the more stable diequatorial (e',e') conformer with the much less stable diaxial (a',a') conformer. The energy barrier to go from the (e',e') to the (a',a') conformation will be significantly higher than the reverse process due to the large energy difference between the two conformers. The transition state for this interconversion will involve significant steric repulsion between the two ester groups as they move through the boat-like geometry.

A simplified energy diagram for the interconversion of the trans isomer is presented below, illustrating the expected energy differences.

ConformerRelative Energy
trans-(e',e') Half-ChairLow
Transition State (Boat-like)High
trans-(a',a') Half-ChairVery High

Note: This table is illustrative and not based on published computational data for this specific molecule.

The study of these conformational preferences and interconversion pathways is crucial for understanding the molecule's reactivity, as the spatial arrangement of the functional groups can have a profound impact on its chemical behavior.

Polymer Chemistry and Material Science Research Applications

Monomer Applications in Polyester (B1180765) Synthesis

Dimethyl 4-cyclohexene-1,2-dicarboxylate serves as a building block for polyesters, where its cyclic structure is incorporated into the polymer backbone to impart rigidity and modify physical characteristics.

The synthesis of polyesters from dimethyl dicarboxylates and diols is typically achieved through a two-stage melt polycondensation process. nih.gov This process involves an initial transesterification reaction, followed by a polycondensation step at high temperature and under vacuum to build molecular weight. nih.govresearchgate.net

In the first stage, the dimethyl ester monomer, such as this compound or the related Dimethyl 1,4-cyclohexanedicarboxylate (DMCD), reacts with an excess of a diol (e.g., 1,4-butanediol (B3395766) or 1,3-propanediol) in the presence of a catalyst. researchgate.net This reaction eliminates methanol (B129727) and forms low-molecular-weight oligomers with hydroxyl end-groups.

The second stage involves increasing the temperature and applying a vacuum to facilitate the removal of the excess diol. This drives the reaction towards the formation of a high-molecular-weight polymer as the oligomers link together. nih.gov This melt polycondensation method is a standard industrial practice for producing various polyesters, including those containing cycloaliphatic units. researchgate.netgoogle.com The reactivity of the cycloaliphatic monomer is crucial for achieving high molecular weights and desirable polymer properties. nih.gov

The incorporation of a cyclohexylene ring into a polyester backbone significantly influences the polymer's ability to crystallize. The stereochemistry of the dicarboxylate monomer is a primary determinant of whether the resulting material is amorphous or semi-crystalline. researchgate.net

The trans-isomer of a cyclohexanedicarboxylate has a more linear and regular structure, which allows polymer chains to pack more efficiently, leading to semi-crystalline materials with higher melting points (T_m) and glass transition temperatures (T_g). researchgate.net Conversely, the kinked structure of the cis-isomer disrupts chain packing, hindering crystallization and promoting the formation of amorphous polymers. researchgate.net

This compound is commonly synthesized via a Diels-Alder reaction, which typically yields the cis-isomer. tcichemicals.comyoutube.com Therefore, its use as a monomer is particularly suited for producing advanced amorphous polyesters. These materials are often valued for properties like transparency and toughness. By controlling the monomer feed's isomeric ratio or by copolymerizing with other diacids, the degree of crystallinity can be precisely tuned to create a wide spectrum of materials, from highly crystalline plastics to amorphous resins. chemrxiv.org

Influence on Polymerization Processes

The specific characteristics of cyclohexene-based monomers affect not only the final properties of the polymer but also the polymerization process itself.

Solid-state polymerization (SSP) is a technique employed after melt polycondensation to further increase the molecular weight of a polyester. fishersci.com The process is conducted by heating the semi-crystalline prepolymer powder to a temperature between its glass transition temperature (T_g) and melting temperature (T_m). mdpi.com Under these conditions, the polymer chains have sufficient mobility in the amorphous regions for the end-groups to react, while the crystalline structure prevents the polymer from melting. sut.ac.th

This method is highly effective for producing high-molecular-weight polyesters, such as those derived from cyclohexanedicarboxylates, which are suitable for applications requiring superior mechanical strength and thermal stability, like fibers and packaging films. google.commdpi.com The reaction is driven by the removal of volatile byproducts (e.g., water or glycols) under a vacuum or a flow of inert gas. fishersci.com SSP is a crucial industrial process for overcoming the molecular weight limitations often encountered in melt polymerization due to high melt viscosity. fishersci.com

The stereochemistry of cyclohexanedicarboxylate units within a polymer chain has a profound effect on the material's properties. During melt polymerization at high temperatures (typically >260°C), isomerization between the cis and trans forms can occur, especially when catalyzed by acidic species. researchgate.net The reaction tends toward a thermodynamically stable equilibrium, which for the saturated 1,4-cyclohexanedicarboxylate is approximately 66% trans and 34% cis. nih.gov

Controlling this isomerization is critical for tailoring the final properties of the polyester. Using the dimethyl ester form of the monomer (e.g., DMCD) rather than the corresponding dicarboxylic acid (CHDA) can help minimize unwanted isomerization because the process is less catalyzed in the absence of carboxylic acid groups. google.com

The cis/trans ratio directly impacts thermal transitions and crystallinity. researchgate.net A higher trans content leads to a more crystalline polymer with a higher T_m and T_g, whereas a higher cis content results in a more amorphous material with lower transition temperatures. For this compound, which is typically synthesized in the cis configuration, preserving this stereochemistry during polymerization is key to producing amorphous materials. tcichemicals.comyoutube.com The rigidity of the trans isomer leads to better chain packing and higher symmetry, which enhances the crystallizability of the polymer. researchgate.net

Impact on Polymeric System Characteristics

Introducing a comonomer like Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) into a polyester such as polytrimethylene terephthalate (B1205515) (PTT) significantly alters the final properties of the copolymer. Even small amounts of the cyclic monomer can lead to notable improvements in mechanical and thermal characteristics.

Research on PTT modified with DMCD shows that the incorporation of the cycloaliphatic ring structure can simultaneously improve tensile strength and tensile strain. researchgate.net For instance, adding just 2 mol% of DMCD can increase the tensile strength of PTT by up to 15%. researchgate.net This modification also enhances thermal stability. However, as the concentration of the disruptive cyclic monomer increases, there is typically a corresponding decrease in the glass transition temperature (T_g) and melting temperature (T_m). researchgate.net The crystallization rate is also affected; it may initially increase at very low concentrations (e.g., 1 mol%) before decreasing as more of the comonomer is added. researchgate.net These findings demonstrate the powerful effect of using such cyclic monomers to fine-tune the performance of conventional polyesters.

Effect of DMCD Content on the Properties of Polytrimethylene Terephthalate (PTT) Copolyester
DMCD Content (mol%)Tensile Strength (MPa)Thermal Stability Increase (°C)Glass Transition Temp. (T_g)Melting Temp. (T_m)Crystallization Rate
0 (Virgin PTT)~66.5-Decreasing TrendDecreasing TrendBaseline
1IncreasedUp to 25°CDecreasing TrendDecreasing TrendIncreased
276.5 (Max)Decreasing TrendDecreasing TrendDecreased
>2--Decreasing TrendDecreasing TrendDecreased

Crystallization Behavior and Kinetics in Copolyesters

The incorporation of 1,4-cyclohexane dicarboxylate units into polyester chains has a marked effect on their crystallization behavior. In studies involving poly(trimethylene terephthalate) (PTT) copolyesters, the addition of Dimethyl 1,4-cyclohexane dicarboxylate (DMCD) as a comonomer alters key thermal transitions. researchgate.net As the concentration of DMCD increases, both the glass transition temperature (Tg) and the melting temperature (Tm) tend to decrease. researchgate.net This is attributed to the disruption of the regular polymer chain structure by the non-planar cycloaliphatic rings.

Table 1: Effect of DMCD Content on Thermal Properties and Crystallization of PTT Copolyesters Data derived from studies on Dimethyl 1,4-cyclohexane dicarboxylate (DMCD).

DMCD Content (mol%)Glass Transition Temp. (Tg)Melting Temp. (Tm)Isothermal Crystallization Rate
0 (Virgin PTT)BaselineBaselineBaseline
1DecreasedDecreasedIncreased vs. Virgin PTT
>1Further DecreasedFurther DecreasedDecreased vs. 1 mol%

Relationships between Molecular Structure and Thermal Stability

The inclusion of cycloaliphatic structures like 1,4-cyclohexane dicarboxylate within a polymer backbone generally enhances thermal stability. In research on PTT copolyesters modified with DMCD, a significant improvement in thermal stability was observed. researchgate.net The degradation temperature of the copolyester increased by as much as 25 °C compared to unmodified PTT. researchgate.net This enhancement is attributed to the rigid cycloaliphatic ring structure, which restricts thermal motion and requires more energy to initiate degradation processes.

Investigations into Mechanical Property Enhancement in Resulting Polymers

A significant area of investigation is the enhancement of mechanical properties in copolyesters through the incorporation of cycloaliphatic monomers. Research has shown that adding small amounts of DMCD to PTT can lead to a simultaneous improvement in both tensile strength and tensile strain, which is a noteworthy achievement as these properties are often mutually exclusive. researchgate.net

Table 2: Mechanical Properties of PTT Copolyester with DMCD Addition Data derived from studies on Dimethyl 1,4-cyclohexane dicarboxylate (DMCD).

PropertyObservation with DMCD AdditionMaximum Improvement
Tensile StrengthIncreased+15% (76.5 MPa) researchgate.net
Tensile StrainIncreasedSimultaneous improvement with strength researchgate.net
Initial ModulusRemained nearly constant- researchgate.net

Viscosity Analysis of Polymer Melts

The viscosity of polymer melts is a critical parameter for processing techniques like extrusion and injection molding. The introduction of comonomers such as Dimethyl 1,4-cyclohexane dicarboxylate influences the melt viscosity of the resulting copolyesters. To investigate these changes, techniques like capillary rheometry are employed. researchgate.net

The molecular structure, including the rigidity and potential for entanglement introduced by the cycloaliphatic rings, affects how the polymer chains interact and flow in the molten state. researchgate.netscispace.com In studies of PTT copolyesters containing DMCD, viscosity analysis was conducted alongside examinations of crystal structure to create a comprehensive understanding of how the comonomer affects the material's processability and final properties. researchgate.net The flow behavior is linked to factors like molecular weight, chain flexibility, and intermolecular forces, all of which are modified by the presence of the dicarboxylate unit. scispace.com

Q & A

Q. What synthetic methodologies are commonly employed to prepare dimethyl 4-cyclohexene-1,2-dicarboxylate, and how are reaction conditions optimized?

this compound is synthesized via esterification of 4-cyclohexene-1,2-dicarboxylic anhydride with methanol in the presence of a catalytic acid (e.g., p-toluenesulfonic acid, TsOH) at elevated temperatures (125°C) under autoclave conditions . Key parameters include reaction time, temperature, and catalyst loading to maximize yield while minimizing side products. Post-synthesis purification via distillation or chromatography is critical to isolate the ester.

Q. How is the purity and structural integrity of this compound validated in experimental workflows?

Nuclear magnetic resonance (NMR) spectroscopy is the primary analytical tool. For example, ¹H-NMR data for the compound shows characteristic signals at δ 3.74 ppm (singlet for methyl ester groups) and δ 2.32/1.65 ppm (multiplet signals for cyclohexene ring protons) . Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are also used to confirm purity and detect impurities.

Q. What safety considerations are critical when handling this compound in laboratory settings?

While specific safety data for this compound is limited, general precautions for dicarboxylate esters apply: use of fume hoods, nitrile gloves, and eye protection. Toxicity assessments should reference structurally similar esters (e.g., diethyl 4-cyclohexene-1,2-dicarboxylate) and prioritize acute exposure testing .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in organometallic reactions?

The cis or trans configuration of the cyclohexene ring affects its coordination behavior. For example, in Co(II) coordination complexes, the cis-configured dicarboxylate binds via carboxylate oxygen atoms, forming a distorted octahedral geometry with 1,10-phenanthroline ligands . Computational modeling (DFT) can predict preferred binding modes and reaction pathways.

Q. What mechanistic insights govern the reactivity of dilithiated this compound with electrophilic substrates?

Dilithiation generates a nucleophilic species that reacts with α,ω-dihalides or ω-bromo esters to form macrocyclic or bridged products. The reaction mechanism involves deprotonation at the α-carbon of the ester, followed by nucleophilic attack on the electrophile. Steric hindrance from the cyclohexene ring can influence regioselectivity . Kinetic studies using in situ IR or NMR spectroscopy are recommended to probe intermediate steps.

Q. How can this compound be utilized in the design of biodegradable polymer alternatives?

Derivatives such as di(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DOTH) have been explored as non-phthalate plasticizers in polyvinyl chloride (PVC). Experimental protocols involve blending the ester with PVC resin, followed by thermal stability testing (TGA) and leaching studies in simulated biological fluids . Comparative analyses with DEHP substitutes (e.g., DINCH) are essential to assess biocompatibility.

Q. What strategies mitigate challenges in characterizing supramolecular assemblies involving this compound?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. For the Co(II) complex, data collection at 173 K using a Bruker SMART CCD diffractometer (Mo-Kα radiation) and refinement via SHELXS97/SHELXL97 software revealed a monoclinic lattice (space group P2₁/c) with hydrogen bonding and π-π interactions stabilizing the 3D network . Dynamic light scattering (DLS) can further analyze solution-phase aggregation.

Key Methodological Recommendations

  • Stereochemical Control : Use chiral catalysts or resolved starting materials to isolate enantiopure forms .
  • Reaction Monitoring : Employ in situ spectroscopic techniques (e.g., ReactIR) to track intermediates in organometallic reactions .
  • Safety Protocols : Adopt OECD guidelines for toxicity testing when developing polymer applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.